molecular formula C7H9F2NO3 B1489107 4-(3,3-Difluoroazetidin-1-yl)-4-oxobutanoic acid CAS No. 2092460-61-0

4-(3,3-Difluoroazetidin-1-yl)-4-oxobutanoic acid

Cat. No.: B1489107
CAS No.: 2092460-61-0
M. Wt: 193.15 g/mol
InChI Key: DDCIBQMNUNQWFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,3-Difluoroazetidin-1-yl)-4-oxobutanoic acid is a novel compound that has garnered interest in the scientific community due to its unique chemical structure and potential applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-Difluoroazetidin-1-yl)-4-oxobutanoic acid typically involves the formation of the difluoroazetidine ring followed by its attachment to the butanoic acid backbone. One common synthetic route includes the reaction of a suitable azetidine precursor with a difluorinating agent under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the formation of the difluoroazetidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-(3,3-Difluoroazetidin-1-yl)-4-oxobutanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxid

Properties

IUPAC Name

4-(3,3-difluoroazetidin-1-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2NO3/c8-7(9)3-10(4-7)5(11)1-2-6(12)13/h1-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCIBQMNUNQWFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,3-Difluoroazetidin-1-yl)-4-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
4-(3,3-Difluoroazetidin-1-yl)-4-oxobutanoic acid
Reactant of Route 3
Reactant of Route 3
4-(3,3-Difluoroazetidin-1-yl)-4-oxobutanoic acid
Reactant of Route 4
4-(3,3-Difluoroazetidin-1-yl)-4-oxobutanoic acid
Reactant of Route 5
4-(3,3-Difluoroazetidin-1-yl)-4-oxobutanoic acid
Reactant of Route 6
4-(3,3-Difluoroazetidin-1-yl)-4-oxobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.